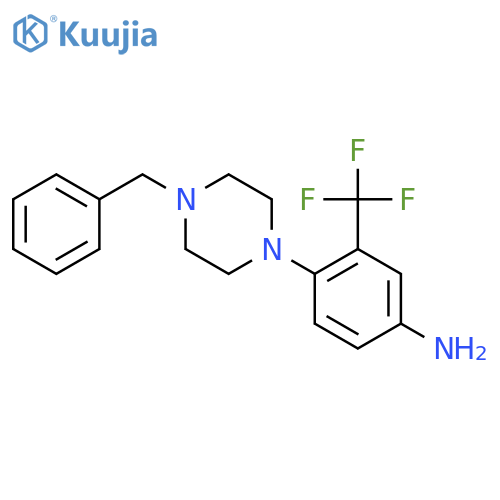Cas no 946719-23-9 (4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine)

946719-23-9 structure
商品名:4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine
CAS番号:946719-23-9
MF:C18H20F3N3
メガワット:335.366714477539
CID:4721416
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine 化学的及び物理的性質
名前と識別子
-
- 4-(4-BENZYL-1-PIPERAZINYL)-3-(TRIFLUOROMETHYL)-PHENYLAMINE
- 4-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine
-
- インチ: 1S/C18H20F3N3/c19-18(20,21)16-12-15(22)6-7-17(16)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2
- InChIKey: IMFBMVDMGQPRRE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1N1CCN(CC2C=CC=CC=2)CC1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 388
- トポロジー分子極性表面積: 32.5
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B041025-125mg |
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine |
946719-23-9 | 125mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B041025-250mg |
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine |
946719-23-9 | 250mg |
$ 375.00 | 2022-06-07 | ||
| Crysdot LLC | CD11006175-5g |
4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline |
946719-23-9 | 95+% | 5g |
$499 | 2024-07-19 |
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
946719-23-9 (4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine) 関連製品
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
